molecular formula C6H8ClN3O3 B089117 alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol CAS No. 13551-86-5

alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol

Cat. No. B089117
CAS RN: 13551-86-5
M. Wt: 205.6 g/mol
InChI Key: AANLIOPOVSJZLY-UHFFFAOYSA-N
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Description

The compound appears to contain a chloromethyl group and a nitroimidazole group. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . Nitroimidazole is a type of antibiotic medication that inhibits the growth of bacteria and protozoa.


Synthesis Analysis

While specific synthesis methods for “alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol” are not available, chloromethyl groups can be introduced into organic compounds using chloromethylation . Nitroimidazole compounds can be synthesized through various methods, including cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, chloromethyl compounds are often colorless liquids or gases .

Safety And Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage, and they can be harmful if swallowed or inhaled .

Future Directions

The future directions would depend on the specific applications of the compound. For example, nitroimidazole antibiotics are being researched for their potential use in treating various infections .

properties

IUPAC Name

1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLIOPOVSJZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875661
Record name 1(3-CL-2-OH PR)-2-NO2-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol

CAS RN

13551-86-5
Record name 1-(3-Chloro-2-hydroxypropyl)-2-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3-CL-2-OH PR)-2-NO2-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Epichlorohydrin (100 mL) was added to a mixture of 2-nitroimidazole (11.3 g, 0.1 mol) and 1 g of potassium carbonate and the solution refluxed for 15-20 min until all 2-nitroimidazole was dissolved. The hot solution was filtered and the yellow crystal was collected to give compound (5, 17 g, 83%). 1H NMR (DMSO-d6, δppm): 3.61 (m, 2H, Cl—CH2—), 4.06 (m, 1H, HO—CH—), 4.32 (dd, 1H, N—CHa—, J=13.8 Hz, 8.4 Hz), 4.63 (dd, 1H, N—CHb—, J=13.8 Hz, 3.6 Hz), 5.67 (d, 1H, OH, J=5.7 Hz), 7.15 (s, 1H, —CH═), 7.56 (s, 1H, —CH═). 13C NMR (DMSO-d6, δppm): 46.81, 52.27, 68.75, 127.40, 128.45, 144.98.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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